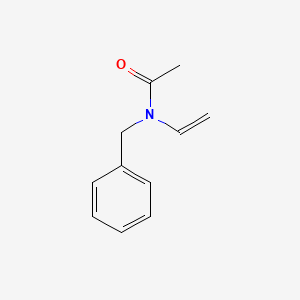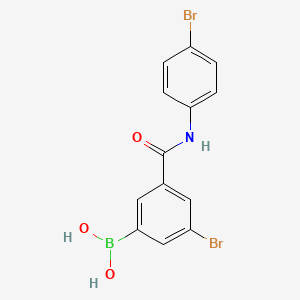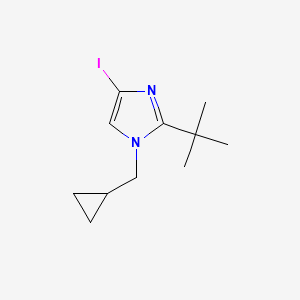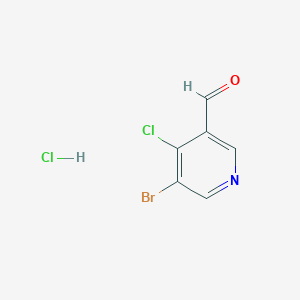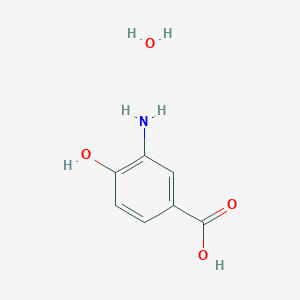
3-Amino-4-hydroxybenzoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxybenzoic acid hydrate is a fine chemical that is used as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic chemicals . It has a molecular weight of 171.15 and appears as a white to brown solid .
Synthesis Analysis
The synthesis of 3-amino-4-hydroxybenzoic acid involves using 4-chloro-3-nitrobenzoic acid as the starting material. The hydrolyzed process runs with about 5.0 and 5.5 equivalent of sodium hydroxide for each equivalent of 4-chloro-3-nitrobenzoic acid, with a preferred reaction time of 3.5 hours . The intermediate 4-hydroxy-3-nitrobenzoic acid is reduced by hydrogen gas with a 5% Pd/C activator .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is1S/C7H7NO3.H2O/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H2 . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-amino-4-hydroxybenzoic acid include hydrolysis and reduction . The hydrolysis process involves the reaction of 4-chloro-3-nitrobenzoic acid with sodium hydroxide . The reduction process involves the reaction of the intermediate 4-hydroxy-3-nitrobenzoic acid with hydrogen gas in the presence of a 5% Pd/C activator .Physical And Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 171.15 . It is stored at a temperature of +4°C .Scientific Research Applications
Protein Dynamics and Electrostatics
Research on para-Hydroxybenzoate hydroxylase, a close relative of 3-Amino-4-hydroxybenzoic acid hydrate, has shed light on the intricate protein dynamics and electrostatic interactions essential for catalytic processes within biological systems. These studies, often employing detailed analysis of enzyme mutants and employing biophysical techniques, highlight the compound's relevance in understanding enzyme function and protein structure modulation (Entsch, Cole, & Ballou, 2005).
Environmental Fate and Behavior
Another area of application is the environmental fate and behavior of parabens, which share a structural similarity with this compound. Studies focusing on the occurrence, fate, and behavior of parabens in aquatic environments provide insights into the environmental impact of these compounds, highlighting their biodegradability and potential effects as endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Activities
The pharmacological characteristics of compounds structurally related to this compound, such as Gallic acid, have been extensively reviewed, revealing their potent anti-inflammatory properties and mechanisms of action. These studies underscore the compound's potential in treating inflammation-related diseases, opening avenues for therapeutic applications (Bai et al., 2020).
Advanced Oxidation Processes
In the context of advanced oxidation processes, amino acids, including those similar in structure to this compound, have been reviewed for their roles in gas hydrate inhibition, CO2 capture, and natural gas storage. This highlights the compound's significance in energy and environmental research, particularly in hydrate-based technologies (Bavoh et al., 2019).
Nutritional and Health Impacts
Finally, the impact of phenolic acids, akin to this compound, on health has been a subject of extensive study. Research focusing on the stability of these compounds during food processing and their health benefits, particularly their antioxidant properties, underscores the broader implications of such compounds in nutrition and health (Rashmi & Negi, 2020).
Mechanism of Action
Target of Action
3-Amino-4-hydroxybenzoic Acid Hydrate (3,4-AHBA) is primarily targeted by the recombinant Corynebacterium glutamicum strain KT01, which expresses the griH and griI genes derived from Streptomyces griseus .
Mode of Action
The specific productivity of 3,4-AHBA increases with decreasing levels of dissolved oxygen (DO). It was found to be eightfold higher under oxygen limitation (DO = 0 ppm) than under aerobic conditions (DO ≥ 2.6 ppm) .
Biochemical Pathways
The synthetic pathway of γ-amino acid 3,4-AHBA differs entirely from the well-known shikimate pathway, which is essential for synthesizing aromatic amino acids . Metabolic profiles during 3,4-AHBA production were compared at three different DO levels (0, 2.6, and 5.3 ppm) using the DO-stat method . Results of the metabolome analysis revealed metabolic shifts in both the central metabolic pathway and amino acid metabolism at a DO of < 33% saturated oxygen .
Pharmacokinetics
It is known that the compound has high gi absorption .
Result of Action
The production of 3,4-AHBA results in changes in the metabolic state in response to DO concentration . An ldh deletion mutant, with the loss of lactate dehydrogenase, exhibited 3.7-fold higher specific productivity of 3,4-AHBA at DO = 0 ppm as compared to the parent strain KT01 and produced 5.6 g/L 3,4-AHBA in a glucose fed-batch culture .
Action Environment
The action of this compound is influenced by environmental factors such as oxygen levels. Under oxygen limitation, the specific productivity of 3,4-AHBA increases . The compound is stored at a temperature of +4C , and strong oxidizing agents are incompatible with it .
Safety and Hazards
Future Directions
3-Amino-4-hydroxybenzoic acid serves as a precursor for thermostable bioplastics . Enhanced production of this compound has been achieved under oxygen limitation by recombinant Corynebacterium glutamicum . This suggests potential future directions in the industrial production of this compound and its application in the production of thermostable bioplastics .
properties
IUPAC Name |
3-amino-4-hydroxybenzoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.H2O/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,9H,8H2,(H,10,11);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJRQUCNMUFIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


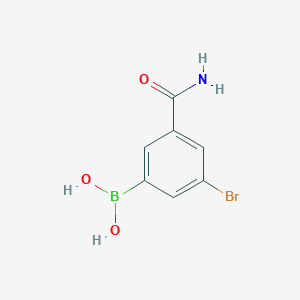
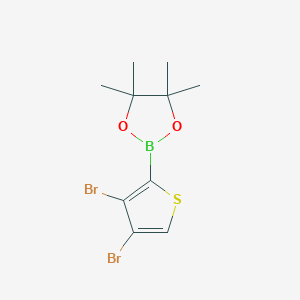

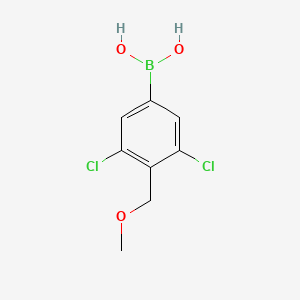


![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)

